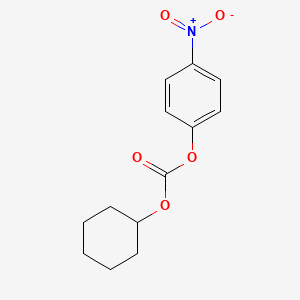

Cyclohexyl (4-nitrophenyl) Carbonate

Overview

Description

Cyclohexyl (4-nitrophenyl) Carbonate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Antibody Preparation Studies :

- Cyclohexyl (4-nitrophenyl) Carbonate has been studied in the context of catalytic antibodies. Research by Resmini et al. (1997) and Gallacher et al. (1991) explored the hydrolytic activity of polyclonal catalytic antibodies, revealing essential roles for tyrosine and arginine side chains in catalysis and providing insight into the mechanism of antibody-mediated hydrolysis (Resmini et al., 1997) (Gallacher et al., 1991).

Polyimide Synthesis :

- Yang et al. (2004) researched the synthesis and properties of organosoluble polyimides, using a process that included the nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. This study contributes to the understanding of polyimide properties and applications (Yang et al., 2004).

Polymer Synthesis and Analysis :

- Meerendonk et al. (2005) investigated the chain microstructure and reaction mechanisms of polycyclohexene carbonate, synthesized with various zinc catalysts. This research enhances the understanding of polymer synthesis and its potential applications (Meerendonk et al., 2005).

Kinetic Studies in Organic Chemistry :

- The kinetics and mechanism of aminolysis reactions involving 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates have been studied by Castro et al. (2003), contributing to a deeper understanding of reaction mechanisms in organic chemistry (Castro et al., 2003).

Anticancer and Antioxidant Studies :

- Research by Sayed et al. (2021) focused on the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups, which included studies on their anticancer and antioxidant properties, highlighting the potential medical applications of these compounds (Sayed et al., 2021).

Electrochemical Applications :

- Tobishima et al. (2003) explored the influence of electrolyte additives, including cyclohexylbenzene, on the safety and cycle life of rechargeable lithium cells. This study is significant for battery technology and energy storage systems (Tobishima et al., 2003).

Properties

IUPAC Name |

cyclohexyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGDMUVJXIBLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2792519.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)

![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)